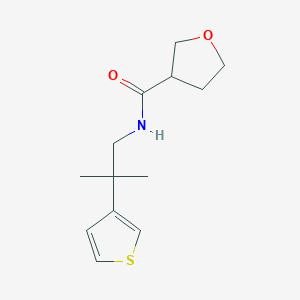
N-(2-methyl-2-(thiophen-3-yl)propyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)tetrahydrofuran-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. TPCA-1 is known to inhibit the activity of the transcription factor nuclear factor-kappaB (NF-κB), which plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival.
Scientific Research Applications
Heterocyclic Derivative Syntheses
The study on heterocyclic derivative syntheses, including tetrahydrofuran derivatives, highlights the catalytic reactions under oxidative carbonylation conditions. This research provides insights into the synthesis of tetrahydrofuran and related derivatives, which are significant in the development of various pharmaceuticals and chemicals. The findings demonstrate the versatility of catalytic reactions in producing heterocyclic compounds, which could include compounds similar to N-(2-methyl-2-(thiophen-3-yl)propyl)tetrahydrofuran-3-carboxamide (Bacchi et al., 2005).
Biologically Active Thiophene Derivatives
Research on biologically active thiophene derivatives reveals the synthesis and potential applications of thiophene-3-carboxamide derivatives, which exhibit antibacterial and antifungal activities. This study underscores the importance of thiophene derivatives in developing new antimicrobial agents, suggesting that this compound could have similar applications (Vasu et al., 2003).
Mechanism of Action
Target of Action
N-[2-methyl-2-(thiophen-3-yl)propyl]oxolane-3-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are often used in medicinal chemistry . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological processes .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,11-4-6-17-8-11)9-14-12(15)10-3-5-16-7-10/h4,6,8,10H,3,5,7,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOJOPQWQLQCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCOC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-phenyloxazole](/img/structure/B2589812.png)
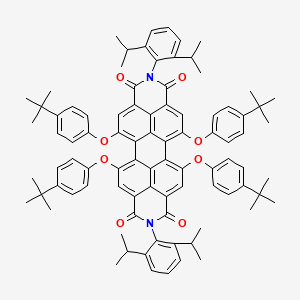
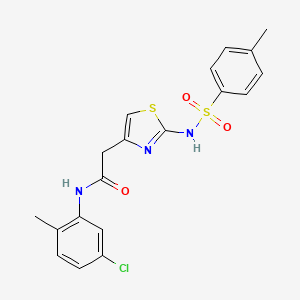
![(4~{S})-4-ethyl-7,7-dimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2589819.png)

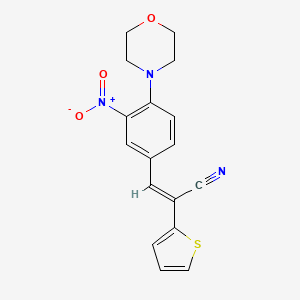
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)
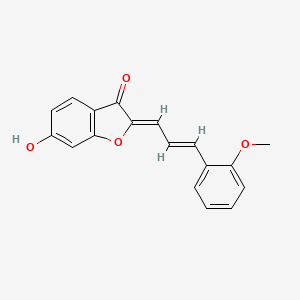
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2589825.png)
![(3,4-Dimethylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2589826.png)


![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2589832.png)
